Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate
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Overview
Description
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in 1,3,5-trisubstituted pyrazoles . The trifluoromethylation can be achieved through radical trifluoromethylation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate involves its interaction with molecular targets through its trifluoromethyl groups and pyrazole ring. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate is unique due to the combination of its trifluoromethyl groups and pyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate is a fluorinated compound notable for its unique molecular structure, which combines a pyrazole moiety with trifluorobutanoate functionalities. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇F₃N₂O₂
- Molecular Weight : 278.28 g/mol
- CAS Number : 1855906-65-8
The presence of trifluoromethyl groups enhances the lipophilicity and stability of the compound, which can influence its biological activity and interaction with various biological targets.
Anticancer Properties
Recent studies indicate that this compound exhibits potential as an anti-cancer agent , particularly through its inhibition of the Mcl-1 protein. Mcl-1 is a critical regulator of apoptosis in cancer cells, and its inhibition can lead to increased cancer cell death.
Table 1: Summary of Anticancer Activities
Activity Type | Mechanism | Reference |
---|---|---|
Mcl-1 Inhibition | Induces apoptosis in cancer cells | |
Cytotoxicity | Reduces viability of cancer cell lines | |
Anti-proliferative Effects | Slows down tumor growth |
Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory and analgesic effects. Pyrazole derivatives are often associated with these activities, suggesting that this compound could be effective in treating inflammatory conditions .
Table 2: Potential Biological Activities
Activity Type | Potential Effects | Reference |
---|---|---|
Anti-inflammatory | Reduces inflammation | |
Analgesic | Provides pain relief | |
Antimicrobial | Possible efficacy against pathogens |
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest that it interacts with various biological targets involved in apoptosis regulation and inflammatory pathways. Further research is needed to characterize these interactions specifically for this compound .
Case Studies
Several studies have investigated the biological activity of similar compounds with trifluoromethyl groups. For instance:
-
Study on Mcl-1 Inhibition :
- Objective : To evaluate the effectiveness of trifluoromethyl pyrazole derivatives in inhibiting Mcl-1.
- Findings : The compounds demonstrated significant binding affinity to Mcl-1 proteins, leading to enhanced apoptosis in treated cancer cell lines.
- Anti-inflammatory Assessment :
Properties
Molecular Formula |
C12H14F6N2O2 |
---|---|
Molecular Weight |
332.24 g/mol |
IUPAC Name |
ethyl 3-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C12H14F6N2O2/c1-3-7-5-8(11(13,14)15)19-20(7)9(12(16,17)18)6-10(21)22-4-2/h5,9H,3-4,6H2,1-2H3 |
InChI Key |
CIZWRAOVHVEUQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1C(CC(=O)OCC)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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